molecular formula C12H10Cl2O3 B12592546 Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate CAS No. 874889-09-5

Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate

Cat. No.: B12592546
CAS No.: 874889-09-5
M. Wt: 273.11 g/mol
InChI Key: SOQLJFUEBFUEKS-UHFFFAOYSA-N
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Description

Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate is a chemical compound with the molecular formula C11H8Cl2O3. It is a derivative of benzoxepine, a heterocyclic compound containing an oxygen atom in a seven-membered ring fused to a benzene ring.

Preparation Methods

The synthesis of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate typically involves the reaction of 7,8-dichloro-2,3-dihydro-1-benzoxepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

874889-09-5

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate

InChI

InChI=1S/C12H10Cl2O3/c1-16-12(15)7-2-3-17-11-6-10(14)9(13)5-8(11)4-7/h4-6H,2-3H2,1H3

InChI Key

SOQLJFUEBFUEKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2OCC1)Cl)Cl

Origin of Product

United States

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